molecular formula C15H14N2O3S B3405400 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate CAS No. 1351609-44-3

1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate

Cat. No.: B3405400
CAS No.: 1351609-44-3
M. Wt: 302.4
InChI Key: QRCAPPUETCJPSL-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate is a sulfonate ester derivative of 1-methylbenzimidazole, featuring a 4-methylphenylsulfonyl group attached to the 5-position of the benzimidazole core. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their pharmacological and material science applications.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-3-6-13(7-4-11)21(18,19)20-12-5-8-15-14(9-12)16-10-17(15)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCAPPUETCJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with formic acid can yield benzimidazole.

    Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the nitrogen atom.

    Sulfonation: The final step involves the reaction of the methylated benzimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonate ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, where nucleophiles such as amines or thiols can replace the sulfonate group to form new derivatives.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.

    Biological Studies: It can be employed in studies investigating the biological activity of benzimidazole derivatives, including their interactions with enzymes and receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including dyes and functional materials.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparison

The target compound is distinguished by its 4-methylbenzenesulfonate ester moiety. Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents (Benzimidazole Position) Functional Group Variations
Target Compound 1-Methyl-1H-benzo[d]imidazol-5-yl 4-Methylbenzenesulfonate Sulfonate ester
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate 1-Methyl-1H-benzo[d]imidazol-5-yl Methyl ester Carboxylate ester (enhanced polarity)
2-(2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)-5-(quinolin-4-yl)-1,3,4-oxadiazole 1-Methyl-1H-benzo[d]imidazol-5-yl Bromothiophene, oxadiazole, quinoline Heterocyclic extensions (anticoagulant activity)
1-(4-Methoxybenzyl)-1H-benzo[d]imidazol-5-amine 1H-Benzo[d]imidazol-5-yl 4-Methoxybenzylamine Amine substituent (potential CNS activity)
5f: 1-Benzyl-5-(methylsulfonyl)-2-(pyrrol-2-yl)-1H-benzo[d]imidazole 1-Benzyl-1H-benzo[d]imidazol-5-yl Methylsulfonyl, pyrrole Sulfonyl and pyrrole groups (antioxidant activity)

Key Observations :

  • The sulfonate ester in the target compound may improve metabolic stability compared to carboxylate esters or amines .
  • Heterocyclic extensions (e.g., oxadiazole, quinoline) in analogs enhance biological activity but increase molecular complexity .
  • Substituents like methylsulfonyl or pyrrole in derivatives correlate with antioxidant properties, suggesting the target’s sulfonate group could similarly modulate redox activity .

Table: Activity Comparison

Compound Type Biological Activity Mechanism/Notes Reference
Target Compound Not reported Hypothesized: Anticoagulant/antioxidant -
Oxadiazole Derivatives Anticoagulant (IC₅₀ ~1–5 µM) Thrombin inhibition
Sulfonyl-Pyrrole Derivatives Antioxidant (IC₅₀ ~10–50 µM) DPPH/ABTS radical scavenging
Methyl Ester Analog Intermediate (no activity reported) Prodrug potential

Biological Activity

1-Methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides. The compound can be synthesized through various methodologies, including conventional and green chemistry approaches. The yield and purity of the synthesized product are critical for its subsequent biological evaluations.

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inducing apoptosis in cancer cell lines. In a study investigating the anti-cancer activity of a related compound, it was found that the compound accelerated apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM . Furthermore, in vivo tests on tumor-bearing mice indicated that these compounds could suppress tumor growth effectively.

Table 1: Anticancer Activity of Benzimidazole Derivatives

Compound NameCell LineIC50 (μM)Effect
Compound AMCF-725.72Induces apoptosis
Compound BU87 Glioblastoma45.2Cytotoxicity
Compound CHuman Lung Adenocarcinoma0.31High cytotoxicity

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been explored extensively. A derivative similar to 1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate demonstrated strong inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, one study reported an MIC value of 40 μg/mL against Staphylococcus aureus and an MIC of 200 μg/mL against Escherichia coli .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at various positions on the benzimidazole ring can enhance or reduce their potency against specific targets. For instance, substituents such as halogens or alkyl groups at certain positions have been shown to significantly affect their anticancer and antimicrobial efficacy .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in clinical applications:

  • Study on U87 Glioblastoma Cells : A derivative exhibited notable cytotoxicity with an IC50 value of 45.2 ± 13.0 μM, demonstrating potential for further development as an anticancer agent .
  • In Vivo Tumor Suppression : Research involving tumor-bearing mice indicated that treatment with certain benzimidazole compounds resulted in significant tumor growth inhibition, suggesting a promising avenue for cancer therapy .
  • Antimicrobial Efficacy : A case study reported the effectiveness of a benzimidazole derivative against multiple bacterial strains, providing insights into its potential use as an antimicrobial agent in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate
Reactant of Route 2
1-methyl-1H-benzo[d]imidazol-5-yl 4-methylbenzenesulfonate

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